![molecular formula C20H20ClN3O4S B2923146 3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034533-02-1](/img/structure/B2923146.png)
3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications
Hypotensive Agents
Research has demonstrated the synthesis and evaluation of quinazoline derivatives, including compounds similar to "3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," for their hypotensive activities. These compounds have been found to have significant activity in relaxing blood vessels and showing hypotensive effects in experimental settings. For example, certain derivatives have shown to be substantially more potent than papaverine, indicating their potential as effective hypotensive agents (Eguchi et al., 1991).
Chymase Inhibitors
Another application involves the synthesis and evaluation of 3-phenylsulfonylquinazoline-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase. These compounds, through their hydrophobic interactions and molecular modeling, have shown potential in inhibiting chymase, chymotrypsin, and cathepsin G, suggesting their utility in treating cardiovascular diseases (Fukami et al., 2000).
Immunostimulation
Research on the biotransformation of immunostimulant compounds related to quinazoline-2,4-dione has uncovered their ability to form various metabolites with immunomodulating and immunorestorative activity. This highlights the potential application of such compounds in boosting immune responses and restoring immune system functionality (Langner et al., 1994).
AMPA Receptor Antagonists
Quinazolinedione sulfonamides, including structures related to "3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," have been identified as a novel class of competitive AMPA receptor antagonists. These compounds have shown oral anticonvulsant activity in animal models, indicating their potential application in neurological disorders such as epilepsy (Koller et al., 2011).
properties
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-13-16(21)6-4-8-18(13)29(27,28)23-11-9-14(10-12-23)24-19(25)15-5-2-3-7-17(15)22-20(24)26/h2-8,14H,9-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVQKUOBLIVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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